![molecular formula C14H15N7O B2880118 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone CAS No. 1798661-76-3](/img/structure/B2880118.png)
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned contains two important structural components: a 1,2,3-triazole ring and a pyrrolidine ring. The 1,2,3-triazole ring is a five-membered ring structure containing two carbon atoms and three nitrogen atoms . It’s known for its stability and versatility in various chemical reactions . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom. It’s a common structure found in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of your compound would be characterized by the presence of the 1,2,3-triazole and pyrrolidine rings. These rings may influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The 1,2,3-triazole ring is known to participate in various chemical reactions due to the presence of multiple nitrogen atoms. It can act as a ligand in coordination chemistry, forming complexes with metals . The pyrrolidine ring can also undergo various reactions, such as N-alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would be influenced by the presence of the 1,2,3-triazole and pyrrolidine rings. For example, the 1,2,3-triazole ring is known for its stability and resistance to oxidation and reduction .Applications De Recherche Scientifique
Crystal Structure and Hydrogen Bonding
Research by Thiruvalluvar et al. (2007) on a molecule with a similar triazole component highlighted its crystal structure, showcasing nearly planar quinoline units and specific dihedral angles that contribute to its stability through C—H⋯O, C—H⋯N, and C—H⋯F hydrogen bonds within the crystal structure. Such insights can be relevant for understanding the solid-state properties and potential applications of similar compounds in materials science or as part of molecular assemblies with specific electronic or optical properties (Thiruvalluvar, Subramanyam, Butcher, & Mahalinga, 2007).
Antibacterial and Plant Growth Regulatory Activities
Liu et al. (2007) synthesized new 1H-1,2,4-triazole derivatives, demonstrating the potential of triazole compounds in antibacterial and plant growth regulatory activities. This suggests that derivatives like 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone could also find applications in agriculture or as part of antimicrobial studies (Liu, Tao, Dai, Jin, & Fang, 2007).
Synthetic Methodologies and Catalysis
Research on the synthesis and characterization of compounds involving quinoxalinyl-pyridines and their catalytic behavior points towards the relevance of similar compounds in catalysis, particularly in reactions involving ethylene reactivity. This indicates potential applications in polymer science and catalytic processes (Sun, Hao, Li, Zhang, Wang, Yi, Asma, & Tang, 2007).
Corrosion Inhibition
Ma et al. (2017) explored 1,2,3-triazole derivatives as corrosion inhibitors for mild steel in acidic media. The study demonstrates the utility of triazole compounds in industrial applications, particularly in protecting metals from corrosion, suggesting similar potential uses for the compound (Ma, Qi, He, Tang, & Lu, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(benzotriazol-1-yl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O/c22-14(10-21-13-4-2-1-3-12(13)16-18-21)19-7-5-11(9-19)20-8-6-15-17-20/h1-4,6,8,11H,5,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRALYVBVCLPZFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CN3C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-acetyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2880035.png)
![3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2880037.png)

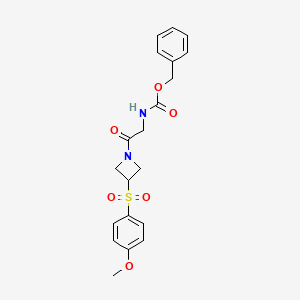
![4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B2880043.png)

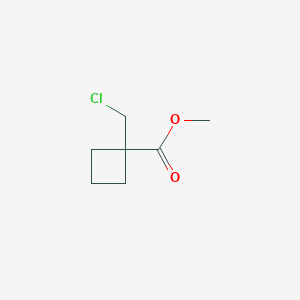
![7-methyl-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2880049.png)
![9-ethoxy-2-(2,3,4-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2880050.png)
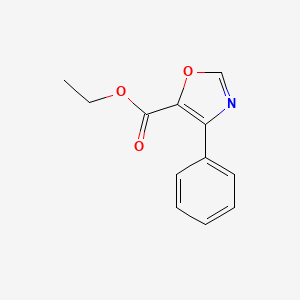
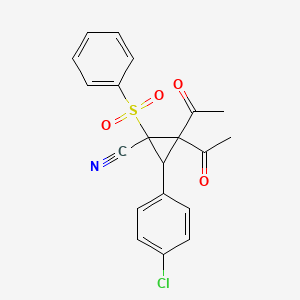
![N-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2880055.png)
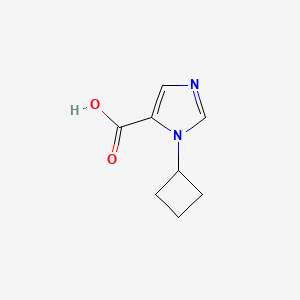
![8-Chloro-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B2880058.png)